4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C₉H₁₀N₂O. It is a derivative of benzimidazole, characterized by a fused benzene and imidazole ring structure.
Mechanism of Action
Target of Action
Benzimidazole compounds, a class to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability, its interaction with its targets, and its overall effectiveness.
Biochemical Analysis
Biochemical Properties
Similar compounds like 5-Methyl-1H-benzo[d]imidazol-2(3H)-one have been used in the preparation and structure activity relations of benzimidazolone as activators of chloride secretion .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with enzymes or cofactors and affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with transporters or binding proteins and affect their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method includes the reaction of o-phenylenediamine with methyl formate under acidic conditions to form the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating diseases such as Alzheimer’s and cognitive disorders.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Comparison with Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2-Hydroxybenzimidazole
- N,N’-(1,2-Phenyleneurea)
Comparison: Compared to these similar compounds, 4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
Overview
4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound belonging to the benzimidazole family, characterized by a fused benzene and imidazole ring structure. Its molecular formula is C₉H₁₀N₂O, and it has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research.
Target Interactions : The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Benzimidazole derivatives are known to modulate enzyme activity and receptor function through specific binding interactions.
Biochemical Pathways : This compound influences several biochemical pathways. Its mechanism often involves the inhibition of critical enzymes or modulation of signaling pathways that are pivotal in cellular processes such as proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of benzimidazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis by increasing levels of pro-apoptotic proteins (caspase-3 and caspase-8) while decreasing anti-apoptotic proteins (Bcl-2) in cancer cells .
Case Study Data :
Cell Line | GI50 (µM) | Cell Inhibition (%) |
---|---|---|
SK-MEL-28 (Melanoma) | 1.20 | 99.35 |
Non-Small Cell Lung Cancer | - | 88.04 |
Colon Cancer | - | 77.14 |
CNS Cancer | - | 80.07 |
Ovarian Cancer | - | 85.41 |
The compound displayed potent activity against multiple types of cancer cells, indicating its broad therapeutic potential .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains and exhibited significant inhibitory effects. The exact mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Research Findings
Recent research has focused on the synthesis and characterization of this compound as well as its analogs. Studies have indicated that the introduction of a methyl group enhances binding affinity to target proteins involved in cancer progression, such as RAF kinase .
Comparative Analysis with Related Compounds
To further understand the unique properties of this compound, a comparison with similar compounds is beneficial:
Compound Name | Structure Type | Notable Activity |
---|---|---|
2-Benzimidazolinone | Benzimidazole | Antimicrobial |
2-Benzimidazolol | Benzimidazole | Anticancer |
5-Methyl-1H-benzo[d]imidazol-2(3H)-one | Benzimidazole Derivative | Antiproliferative |
This table highlights how structural modifications influence biological activity and specificity towards different targets .
Properties
IUPAC Name |
4,5-dimethyl-1,3-dihydrobenzimidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-3-4-7-8(6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAAVHWPNAIDDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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